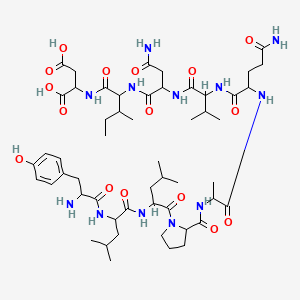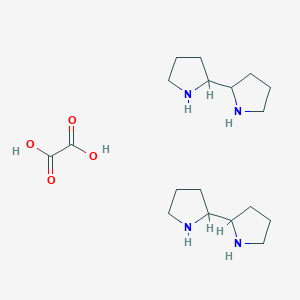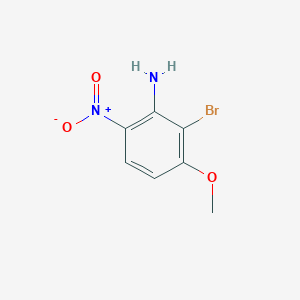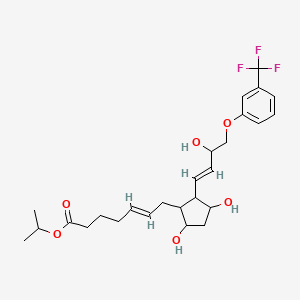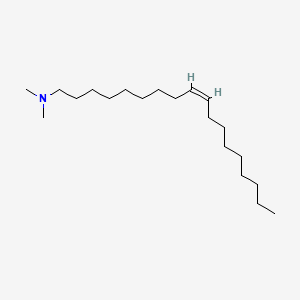
Oleyldimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleyldimethylamine can be synthesized through the reaction of oleyl chloride with dimethylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:
C18H35Cl+(CH3)2NH→C20H41N+HCl
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound oxide. This reaction is typically carried out using hydrogen peroxide in an aqueous or alcoholic medium.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol or water.
Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: this compound oxide.
Substitution: Depending on the nucleophile used, products can include alkylated or acylated derivatives of this compound.
Scientific Research Applications
Oleyldimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of oleyldimethylamine primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic dimethylamine group interacts with aqueous environments. This dual interaction allows this compound to reduce surface tension and form micelles or vesicles. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
Comparison with Similar Compounds
Lauryldimethylamine oxide: Similar in structure but with a shorter alkyl chain (C12).
Myristamine oxide: Another similar compound with a C14 alkyl chain, used in similar applications as oleyldimethylamine.
Uniqueness: this compound’s longer alkyl chain (C18) provides it with unique properties such as higher hydrophobicity and better ability to form stable micelles and vesicles compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring strong surfactant properties and stability .
Properties
CAS No. |
14727-68-5 |
|---|---|
Molecular Formula |
C20H41N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(Z)-N,N-dimethyloctadec-9-en-1-amine |
InChI |
InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h11-12H,4-10,13-20H2,1-3H3/b12-11- |
InChI Key |
DCNHQNGFLVPROM-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







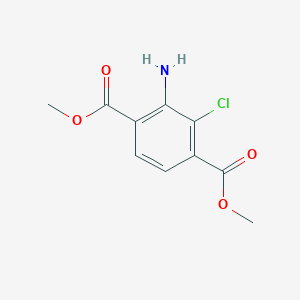

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)


